2-Cyclohexyl-2,2-difluoroacetyl chloride
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Overview
Description
2-Cyclohexyl-2,2-difluoroacetyl chloride is a chemical compound with the molecular formula C8H11ClF2O and a molecular weight of 196.62 g/mol . It is characterized by the presence of a cyclohexyl group attached to a difluoroacetyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2,2-difluoroacetyl chloride typically involves the reaction of cyclohexylmagnesium bromide with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Cyclohexylmagnesium bromide+Difluoroacetyl chloride→2-Cyclohexyl-2,2-difluoroacetyl chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2,2-difluoroacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2,2-difluoroacetyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylacetyl chloride: Similar structure but lacks the difluoro groups.
2,2-Difluoroacetyl chloride: Lacks the cyclohexyl group.
Cyclohexyl chloride: Lacks the acyl chloride and difluoro groups.
Uniqueness
2-Cyclohexyl-2,2-difluoroacetyl chloride is unique due to the presence of both the cyclohexyl and difluoroacetyl chloride moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyclohexyl-2,2-difluoroacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZGTMESCPWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557400-70-0 |
Source
|
Record name | 2-cyclohexyl-2,2-difluoroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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